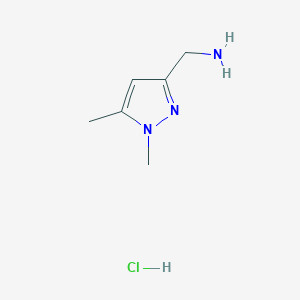

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride

Descripción

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride is a pyrazole-derived amine salt featuring a 1,5-dimethyl-substituted pyrazole ring with a methanamine group at the 3-position, protonated as a hydrochloride salt. Pyrazole derivatives are widely studied for their versatility in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural tunability . weight: 276.99) and 1-(1-isobutyl-1H-pyrazol-3-yl)methanamine hydrochloride (discontinued, per ) highlight its structural framework . The hydrochloride salt enhances solubility and stability, making it suitable for synthetic and pharmacological applications.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-5-3-6(4-7)8-9(5)2;/h3H,4,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPONWNVVQFSIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride can be achieved through various synthetic routes. One common method involves the alkylation of 1,5-dimethylpyrazole using dimethyl sulfate in an alkaline medium. This reaction typically occurs in a 20% aqueous solution of sodium hydroxide at 70°C, yielding a mixture of isomers, including 1,3-dimethylpyrazole and 1,5-dimethylpyrazole .

Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis or the use of catalytic systems to enhance yield and selectivity. specific industrial methods for this compound are not widely documented.

Análisis De Reacciones Químicas

1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming new derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrazole derivatives .

Aplicaciones Científicas De Investigación

Overview

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride is a pyrazole derivative with significant potential in various scientific and pharmaceutical applications. Its unique chemical structure allows it to function as a versatile building block in organic synthesis and drug development. This article explores its applications in scientific research, particularly focusing on its role in drug design, biological activity, and therapeutic potential.

Drug Design and Development

The compound has been identified as a promising candidate in the development of new pharmaceuticals, particularly for anti-inflammatory and anticancer therapies. Pyrazole derivatives have shown significant activity against various cancer cell lines, making them valuable in cancer research .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Target Cell Lines | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7, SF-268 | 3.79 | |

| Compound B | Hep-2, P815 | 3.25 | |

| Compound C | A375 | 0.49 |

Research has demonstrated that (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride exhibits various biological activities such as:

- Anticancer Activity : It has been evaluated against multiple cancer cell lines, showing promising results in inhibiting cell growth.

- Anti-inflammatory Properties : Studies indicate that pyrazole derivatives can reduce inflammation, making them potential candidates for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted by Abadi et al. evaluated various pyrazole derivatives for their cytotoxic potential against cancer cell lines such as MCF7 and NCI-H460. The results indicated that certain derivatives exhibited significant cytotoxic effects with low IC50 values, suggesting their potential as effective anticancer agents .

Case Study 2: Inhibition of Inflammation

In another research effort, a series of pyrazole compounds were assessed for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results showed that compounds with electron-donating groups exhibited greater anti-inflammatory activity compared to those with electron-withdrawing groups .

Mecanismo De Acción

The mechanism of action of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can act as ligands for metal ions, forming complexes that exhibit catalytic activity in various chemical reactions. These complexes can mimic the activity of metalloenzymes, facilitating oxidation and other transformations .

In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, some pyrazole derivatives induce apoptosis in cancer cells by disrupting cell cycle progression .

Comparación Con Compuestos Similares

The following analysis compares (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthesis.

Structural Comparison

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine HCl | Pyrazole | 1,5-dimethyl; 3-methanamine HCl | C7H13N3·HCl | ~191.66 (calc.) |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | Thiazole | 4-chlorophenyl; 4-methanamine HCl | C10H9ClN2S·HCl | 261.17 |

| 1-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine diHCl | Pyrazole | 4-bromo,1,5-dimethyl; 3-methanamine diHCl | C6H10BrN3·2HCl | 276.99 |

| 1-(1-Isobutyl-1H-pyrazol-3-yl)methanamine HCl | Pyrazole | 1-isobutyl; 3-methanamine HCl | C8H15N3·HCl | ~189.69 (calc.) |

Key Observations :

- The pyrazole core is common among analogs, but substituent variations (e.g., bromo, isobutyl, or thiazole rings) significantly alter electronic and steric properties.

- Thiazole derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) exhibit higher molecular weights due to sulfur incorporation and aromatic chlorination .

Physicochemical Properties

| Compound Name | Melting Point (°C) | Solubility (HCl salt) | Key Functional Groups |

|---|---|---|---|

| (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine HCl | Not reported | Likely water-soluble | Pyrazole, amine, methyl |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | 268 | Moderate (organic) | Thiazole, chlorophenyl, amine |

| 1-(1-Isobutyl-1H-pyrazol-3-yl)methanamine HCl | Not reported | Likely organic-soluble | Pyrazole, isobutyl, amine |

| 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide | 133–135 | Low (organic) | Pyrazole, carboxamide, cyano |

Key Observations :

Actividad Biológica

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities and applications in pharmaceutical synthesis. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C6H11N3·HCl

- Molecular Weight : 175.63 g/mol

- Structure : The compound features a pyrazole ring which is known for its diverse biological activities.

Preliminary studies suggest that (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride may interact with specific biological receptors or enzymes, influencing various biochemical pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines:

- Compound : N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have been explored extensively. A study indicated that certain derivatives exhibited excellent antioxidant activity, suggesting a protective role against oxidative stress .

Enzyme Inhibition

The compound has shown potential in inhibiting various enzymes linked to disease processes:

- Cyclin-dependent Kinase (CDK) inhibition has been noted in related compounds, which can lead to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Research Findings

| Study | Compound Tested | Biological Activity | Results |

|---|---|---|---|

| Huang et al. (2022) | N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | Anticancer | GI50 values of 3.79 µM (MCF7) |

| Inceler et al. (2022) | 1,3-diarylpyrazole derivatives | Anticancer | GI50 values of 25.2 ± 3.2 µM (Raji) |

| Gamal et al. (2022) | Newer pyrazole derivatives | Anticancer | Significant inhibition against A375 cell line |

Synthesis and Applications

The synthesis of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride typically involves multi-step reactions starting from simple precursors. Its applications extend beyond pharmaceuticals to agrochemicals due to its biological activity .

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Method/Instrument | Reference |

|---|---|---|

| Melting Point | DSC (10°C/min, N₂ atmosphere) | |

| Solubility (H₂O) | Shake-flask + UV-Vis | |

| LogP (octanol/water) | HPLC retention time analysis |

Q. Table 2: Common Contaminants in Synthesis

| Contaminant | Detection Method | Mitigation Strategy |

|---|---|---|

| Unreacted pyrazole precursor | HPLC-UV (λ=254 nm) | Extended reaction time |

| Hydrolysis byproducts | LC-MS (negative ion mode) | Anhydrous conditions |

| Oxidative degradation | TGA-MS | Antioxidant additives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.